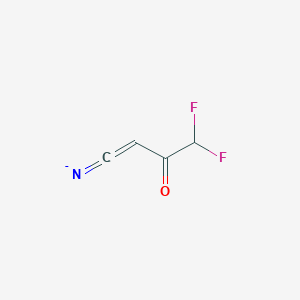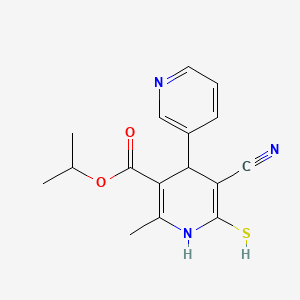
N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a pyrazole ring, both of which are functionalized with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is often formed via cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific substituents on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE: shares similarities with other heterocyclic compounds such as pyridine and pyrazole derivatives.
Pyridine Derivatives: These compounds often exhibit similar chemical reactivity and are used in similar applications.
Pyrazole Derivatives: These compounds also share similar biological activities and are studied for their potential therapeutic uses.
Uniqueness
The uniqueness of N3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H13N5O4 |
|---|---|
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
N-(2,4-dimethyl-6-oxopyridin-1-yl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13N5O4/c1-7-4-8(2)16(10(18)5-7)14-12(19)11-9(17(20)21)6-15(3)13-11/h4-6H,1-3H3,(H,14,19) |
Clé InChI |
DPHHWAGTFHMGAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=NN(C=C2[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(trifluoromethyl)benzohydrazide](/img/structure/B10901901.png)
![N'~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide](/img/structure/B10901910.png)
![4-methoxybenzyl (2E)-2-{4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B10901926.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10901931.png)
![N-cyclopropyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10901933.png)
![{2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B10901937.png)

![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10901951.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10901956.png)
![5-methyl-4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10901962.png)
![(4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10901966.png)
![2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B10901972.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10901973.png)
